(2R)-1-(2-methoxyphenyl)propan-2-ol

CAS No.: 415679-38-8

Cat. No.: VC4245998

Molecular Formula: C10H14O2

Molecular Weight: 166.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 415679-38-8 |

|---|---|

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.22 |

| IUPAC Name | (2R)-1-(2-methoxyphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C10H14O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3/t8-/m1/s1 |

| Standard InChI Key | ROVATSABYKBNCG-MRVPVSSYSA-N |

| SMILES | CC(CC1=CC=CC=C1OC)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Stereochemistry

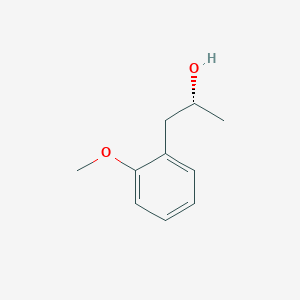

(2R)-1-(2-methoxyphenyl)propan-2-ol features a propan-2-ol backbone with a 2-methoxyphenyl group attached to the first carbon and a hydroxyl group at the second carbon. The methoxy group (-OCH) at the ortho position of the phenyl ring introduces steric and electronic effects that modulate the compound’s reactivity . The chiral center at the second carbon (C2) confers distinct optical activity, with the R-configuration influencing its interactions in asymmetric synthesis .

Table 1: Key Structural and Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 166.22 g/mol |

| CAS Registry Number | 415679-38-8 |

| IUPAC Name | (2R)-1-(2-methoxyphenyl)propan-2-ol |

| Stereochemistry | R-configuration at C2 |

| Functional Groups | Secondary alcohol, methoxy aryl |

The compound’s solubility profile is influenced by its polar hydroxyl group and hydrophobic aromatic ring, rendering it moderately soluble in organic solvents like ethanol and dichloromethane. Its melting and boiling points are consistent with secondary alcohols of similar molecular weight, though exact values remain unreported in the literature .

Comparative Analysis with Structural Analogues

Comparative studies with (1R)-1-(4-methoxyphenyl)propan-1-ol and 1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol highlight the impact of substituent position and functional groups on physicochemical properties. For instance, the para-methoxy isomer exhibits higher symmetry, potentially enhancing crystalline packing, while the ortho-methoxy group in the target compound introduces steric hindrance that may affect reaction kinetics . The addition of a fluorine atom in the 4-fluoro-2-methoxyphenyl derivative increases electronegativity and metabolic stability, underscoring the tunability of such scaffolds for drug design.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of (2R)-1-(2-methoxyphenyl)propan-2-ol typically involves the reduction of 1-(2-methoxyphenyl)propan-2-one. Catalytic hydrogenation using palladium on carbon or asymmetric reduction with chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents can yield the R-enantiomer with high enantiomeric excess . Alternative routes include Grignard reactions between 2-methoxybenzyl magnesium bromide and acetaldehyde, followed by stereoselective purification via chiral chromatography .

Industrial Production Considerations

Industrial-scale production prioritizes cost efficiency and enantiomeric purity. Continuous flow reactors, as described for analogous amino alcohols, could enhance yield and reduce waste by maintaining precise control over reaction parameters. Enzymatic resolution using lipases or esterases offers a sustainable pathway to isolate the R-enantiomer, leveraging the compound’s secondary alcohol group for selective acylation .

Applications in Organic Synthesis and Drug Development

Chiral Building Block in Asymmetric Synthesis

Future Research Directions

Further studies should prioritize:

-

Elucidating Pharmacological Profiles: Screening for activity against neurological and inflammatory targets.

-

Optimizing Synthetic Routes: Developing biocatalytic methods to improve enantioselectivity and sustainability.

-

Exploring Material Science Applications: Investigating its use in liquid crystals or polymers, leveraging its aromatic and chiral properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume